Trisodium;4,6-dichloro-3-aza-1-azonia-2-azanidacyclohexa-3,5-diene;borate

Description

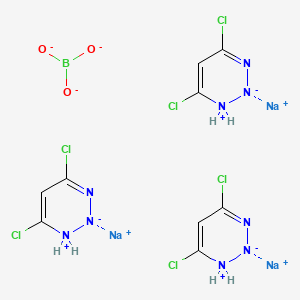

Trisodium;4,6-dichloro-3-aza-1-azonia-2-azanidacyclohexa-3,5-diene;borate is a synthetic borate compound featuring a heterocyclic core with chlorine substituents and a trisodium counterion. Its structure combines a triazine-like ring system with borate coordination, distinguishing it from simpler inorganic borates (e.g., aluminum or magnesium borates) and organic derivatives like benzene boronic acids.

Properties

Molecular Formula |

C9H9BCl6N9Na3O3 |

|---|---|

Molecular Weight |

583.7 g/mol |

IUPAC Name |

trisodium;4,6-dichloro-3-aza-1-azonia-2-azanidacyclohexa-3,5-diene;borate |

InChI |

InChI=1S/3C3H3Cl2N3.BO3.3Na/c3*4-2-1-3(5)7-8-6-2;2-1(3)4;;;/h3*1H,6H2;;;;/q;;;-3;3*+1 |

InChI Key |

PGKZINHPQOPKEM-UHFFFAOYSA-N |

Canonical SMILES |

B([O-])([O-])[O-].C1=C([NH2+][N-]N=C1Cl)Cl.C1=C([NH2+][N-]N=C1Cl)Cl.C1=C([NH2+][N-]N=C1Cl)Cl.[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues: Triazine-Derived Salts

The compound shares structural similarities with trisodium salts of triazine derivatives, such as 1,3,5-triazine-2,4,6(1H,3H,5H)-trithione, trisodium salt (CAS 20208-95-1). Key differences include:

- Chlorination vs. Sulfur Substitution : The target compound features dichloro groups on the heterocycle, whereas analogues like the trithione salt replace chlorine with sulfur, altering electronic properties and reactivity .

Table 1: Structural Comparison

| Compound Name | Core Structure | Substituents | Counterion | CAS Number |

|---|---|---|---|---|

| Target Compound | Azonia-azanidacyclohexa-diene | 4,6-dichloro | Trisodium | Not explicitly listed |

| 1,3,5-triazine-2,4,6-trithione, trisodium salt | Triazine | Sulfur (S) | Trisodium | 20208-95-1 |

Functional Analogues: Inorganic Borates

Inorganic borates like Al₁₈B₄O₃₃ (aluminum borate) and Mg₂B₂O₅ (magnesium borate) are widely used as whisker reinforcements in composites. Contrasts include:

- Organic vs. Inorganic Frameworks: The target compound’s organic heterocycle enables compatibility with polymers or organic matrices, whereas inorganic borates excel in high-temperature structural applications .

- Synthesis Complexity: The target compound requires multi-step organic synthesis, contrasting with mineral-derived or molten-salt methods for inorganic borates .

Table 2: Functional Properties

| Compound Type | Thermal Stability | Primary Application | Hazard Profile |

|---|---|---|---|

| Target Compound | Moderate* | Polymer additives, catalysis | Likely regulated under CLP† |

| Aluminum Borate (Al₁₈B₄O₃₃) | High | Composite reinforcement | Low hazard |

| Zinc Borate | Moderate | Flame retardant in resins | Moderate hazard |

*Assumed based on organic borate analogs.

†CLP Regulation may classify synthetic borates as hazardous if data from similar substances indicate risks .

Chlorinated Aromatic Borates

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.